molecular formula C14H13NOS2 B6079125 3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6079125
M. Wt: 275.4 g/mol
InChI Key: CFRCMGHQAJNILR-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as MBT, is a thiazolidinone derivative with various biological activities. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including inhibition of enzymes, modulation of cell signaling pathways, and induction of apoptosis. It has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and lipoxygenase. It has also been shown to modulate the activity of various cell signaling pathways, including the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects
3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits various biochemical and physiological effects. It has been shown to possess significant antioxidant activity, which may contribute to its anti-inflammatory and antidiabetic activities. It has also been shown to possess significant hepatoprotective activity, which may be attributed to its ability to modulate the activity of various enzymes involved in liver function. Additionally, it has been shown to possess significant antihyperlipidemic activity, which may be beneficial in the treatment of hyperlipidemia.

Advantages and Limitations for Lab Experiments

3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the main advantages is its wide range of biological activities, which makes it a valuable compound for the development of new drugs. However, one of the main limitations is its relatively low solubility in water, which may pose challenges in its use in certain experimental settings.

Future Directions

There are several future directions for the research on 3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One direction is the development of new derivatives with improved biological activities and pharmacokinetic properties. Another direction is the investigation of its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammatory disorders. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets may provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be achieved using a variety of methods. One of the most commonly used methods is the reaction between 4-methylbenzaldehyde, thiosemicarbazide, and allyl bromide in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds through a series of steps, including the formation of a Schiff base intermediate, followed by cyclization and thioamide formation.

Scientific Research Applications

3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antidiabetic activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

(5Z)-5-[(4-methylphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS2/c1-3-8-15-13(16)12(18-14(15)17)9-11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRCMGHQAJNILR-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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